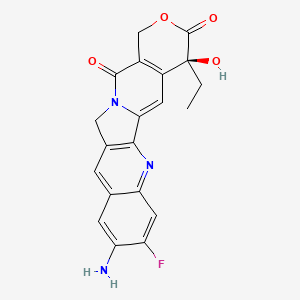

10NH2-11F-Camptothecin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H16FN3O4 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

(19S)-7-amino-19-ethyl-6-fluoro-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C20H16FN3O4/c1-2-20(27)12-5-16-17-10(3-9-4-14(22)13(21)6-15(9)23-17)7-24(16)18(25)11(12)8-28-19(20)26/h3-6,27H,2,7-8,22H2,1H3/t20-/m0/s1 |

InChI Key |

DTFQCOHTHXUPMI-FQEVSTJZSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)N)F)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)N)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of 10NH2-11F-Camptothecin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10NH2-11F-Camptothecin is a synthetic analogue of camptothecin, a natural pentacyclic alkaloid with potent antitumor activity.[1] As a member of the camptothecin family, its primary mechanism of action is the inhibition of human DNA topoisomerase I (Top1), an enzyme crucial for relaxing DNA torsional strain during replication and transcription.[2][3] This guide provides a detailed technical overview of the core mechanism of action of this compound, drawing upon the established understanding of camptothecins and available data on closely related analogues. It is designed to be a comprehensive resource for researchers and professionals involved in drug development.

Core Mechanism of Action: Topoisomerase I Inhibition

The central mechanism of action of camptothecins, including by extension this compound, is the specific inhibition of Topoisomerase I.[2][3] Top1 relieves DNA supercoiling by introducing a transient single-strand break, allowing the DNA to rotate, and then resealing the break. Camptothecins interfere with this process by stabilizing the covalent complex formed between Top1 and DNA, known as the cleavable complex.[2][4] This stabilization prevents the re-ligation of the single-strand break.

The collision of the DNA replication fork with this stabilized cleavable complex during the S-phase of the cell cycle converts the single-strand break into a double-strand break.[2][4][5] These irreversible double-strand breaks are highly cytotoxic and trigger the apoptotic cascade, leading to programmed cell death.[4][6] While the primary cytotoxicity is S-phase specific, camptothecins can also induce apoptosis in non-dividing cells through transcriptionally mediated DNA damage.[6][7]

Signaling Pathways

The induction of DNA damage by this compound is expected to activate a cascade of downstream signaling pathways, culminating in apoptosis. While specific studies on this compound are limited, the general pathway for camptothecins is well-established.

Quantitative Data

| Compound | A-549 (lung carcinoma) IC50 (nM) | MDA-MB-231 (triple-negative breast carcinoma) IC50 (nM) | KB (epidermoid carcinoma) IC50 (nM) | KB-VIN (MDR KB subline) IC50 (nM) | MCF-7 (breast adenocarcinoma) IC50 (nM) |

| 10-fluoro-camptothecin (16a) | 58.6 ± 0.23 | 579 ± 2.41 | 185 ± 0.02 | 2954 ± 20.9 | 431 ± 67.7 |

| 7-ethyl-10-fluoro-camptothecin (16b) | 9.91 ± 0.36 | 319 ± 107 | 69.6 ± 2.37 | 67.0 ± 0.77 | 649 ± 11.5 |

| Irinotecan (positive control) | >20,000 | >20,000 | >20,000 | >20,000 | >20,000 |

| Topotecan (positive control) | 260 ± 11.2 | 103 ± 1.12 | 140 ± 0.65 | 1293 ± 14.3 | 24.3 ± 0.04 |

Data extracted from a study on novel 10-fluorocamptothecin derivatives.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of camptothecin analogues.

Topoisomerase I Inhibition Assay (DNA Relaxation)

This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Workflow:

Protocol:

-

Reaction Mixture: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., 200 ng), 10x Topoisomerase I reaction buffer, and the test compound (this compound) at various concentrations.

-

Enzyme Addition: Add purified Topoisomerase I enzyme to the reaction mixture. The final reaction volume is typically 20 µL.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop solution containing SDS, EDTA, and proteinase K.

-

Analysis: Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination. Inhibition of Top1 activity is observed as a decrease in the amount of relaxed DNA compared to the control.

In Vivo Complex of Enzyme (ICE) Bioassay

This assay detects the formation of covalent Topoisomerase I-DNA complexes within cells.

Workflow:

Protocol:

-

Cell Treatment: Treat cultured cells with this compound at various concentrations for a defined period.

-

Cell Lysis: Lyse the cells directly in the culture dish using a lysis solution containing a strong denaturant (e.g., sarkosyl).

-

Density Gradient Centrifugation: Layer the cell lysate onto a cesium chloride (CsCl) density gradient.

-

Ultracentrifugation: Separate the DNA-protein complexes from free proteins by ultracentrifugation. The dense DNA and any covalently bound proteins will pellet at the bottom of the gradient.

-

Fractionation and Detection: Fractionate the gradient and detect the amount of Topoisomerase I in each fraction using a slot-blot apparatus and immunoblotting with an anti-Top1 antibody. An increase in the amount of Top1 in the DNA-containing fractions indicates the formation of the cleavable complex.

Conclusion

This compound, as a derivative of camptothecin, is presumed to exert its anticancer effects primarily through the inhibition of Topoisomerase I. This leads to the accumulation of stabilized Top1-DNA cleavable complexes, which in turn cause lethal double-strand breaks during DNA replication and ultimately trigger apoptosis. While specific experimental data for this compound remains limited, the established mechanisms for the camptothecin class of compounds provide a robust framework for understanding its mode of action. Further studies are warranted to fully elucidate the specific pharmacological profile of this promising analogue.

References

- 1. Design, semisynthesis and potent cytotoxic activity of novel 10-fluorocamptothecin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 10,11-Methylenedioxycamptothecin, a topoisomerase I inhibitor of increased potency: DNA damage and correlation to cytotoxicity in human colon carcinoma (HT-29) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Potential of 10NH2-11F-Camptothecin: A Technical Guide to its Presumed Topoisomerase I Inhibition

Introduction

Camptothecin (CPT), a pentacyclic quinoline alkaloid isolated from Camptotheca acuminata, and its derivatives are a pivotal class of anticancer agents. Their primary mechanism of action is the inhibition of DNA topoisomerase I (Top1), an essential enzyme that resolves DNA topological stress during replication and transcription. By stabilizing the covalent Top1-DNA cleavage complex, CPT analogs lead to DNA single-strand breaks, which are converted into lethal double-strand breaks upon collision with the replication fork, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2][3]

The strategic placement of substituents on the CPT scaffold has been a cornerstone of medicinal chemistry efforts to enhance efficacy, improve solubility, and overcome drug resistance. The hypothetical compound, 10-amino-11-fluoro-camptothecin (10NH2-11F-Camptothecin), represents a logical progression in this endeavor. The introduction of an amino group at the C-10 position and a fluorine atom at the C-11 position is anticipated to modulate the electronic and steric properties of the A-ring, potentially influencing its interaction with the Top1-DNA complex and its overall pharmacological profile. Fluorination, a common strategy in drug design, can enhance metabolic stability and binding affinity.[4]

This technical guide provides an in-depth exploration of the core principles of this compound's presumed topoisomerase I inhibitory activity, drawing parallels from well-characterized analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer therapeutics.

Core Mechanism of Action: Topoisomerase I Inhibition

The central mechanism of action for camptothecin and its derivatives is the poisoning of topoisomerase I. This process can be dissected into several key steps, as illustrated in the signaling pathway below.

Caption: Inhibition of Topoisomerase I by camptothecin analogs, leading to apoptosis.

Quantitative Analysis of Related Camptothecin Analogs

While specific IC50 values for this compound are not available, the following tables summarize the cytotoxic activity of structurally related camptothecin derivatives against various cancer cell lines. This data provides a benchmark for the potential potency of novel analogs.

Table 1: In Vitro Cytotoxicity of 10-Substituted Camptothecin Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| 7-ethyl-10-(2-oxo-2-(piperidin-1-yl)ethoxy)camptothecin (F10) | Raji | 0.002 | [5] |

| HCT116 | 0.003 | [5] | |

| A549 | 0.011 | [5] | |

| Lovo | 0.081 | [5] | |

| 7-ethyl-10-(2-oxo-2-(4-methylpiperidin-1-yl)ethoxy)camptothecin (B7) | A549 | Not specified, but more potent than SN-38 | [6] |

| HCT-116 | Not specified, but more potent than SN-38 | [6] |

Table 2: In Vitro Cytotoxicity of 10,11-Methylenedioxy-Camptothecin (FL118) Glycoside Derivatives

| Compound | Cell Line | IC50 (nM) | Reference |

| 10,11-methylenedioxy-camptothecin rhamnoside (11b) | A-549 | 83 | [7] |

| MDA-MB-231 | >100 | [7] | |

| RM-1 | 48.27 | [7] | |

| Irinotecan | A-549 | >1000 | [7] |

| MDA-MB-231 | >1000 | [7] | |

| RM-1 | >1000 | [7] |

Detailed Experimental Protocols

The evaluation of a novel camptothecin analog like this compound would involve a series of standardized in vitro assays to determine its topoisomerase I inhibitory activity and its cytotoxic effects on cancer cells.

Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I, which is the relaxation of supercoiled DNA.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

-

This compound (or other test compounds) dissolved in DMSO

-

Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose gel (0.8-1.0%) in TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:

-

2 µL 10x Assay Buffer

-

0.5 µg supercoiled plasmid DNA

-

1 µL of test compound at various concentrations (or DMSO for control)

-

1 unit of Topoisomerase I enzyme

-

Nuclease-free water to a final volume of 20 µL

-

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis until the different DNA forms are adequately separated.

-

Stain the gel with ethidium bromide and visualize under UV light.

Expected Results: The control lane with active Topoisomerase I will show a band corresponding to relaxed DNA. Lanes with effective concentrations of this compound will show a dose-dependent inhibition of DNA relaxation, with the supercoiled DNA band remaining prominent.

In Vitro Cytotoxicity Assay (MTT or MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity.

Principle: The tetrazolium salt MTT (or MTS) is reduced by mitochondrial dehydrogenases in viable cells to a colored formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell lines of interest (e.g., A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound (or other test compounds) dissolved in DMSO

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.

Conclusion and Future Directions

While the specific biological activity of this compound remains to be experimentally determined, its rational design based on the well-established structure-activity relationships of camptothecin analogs suggests it is a promising candidate for a topoisomerase I inhibitor. The strategic incorporation of an amino group at C-10 and a fluorine atom at C-11 holds the potential for enhanced potency, improved pharmacological properties, and the ability to overcome mechanisms of drug resistance.

Future research should focus on the synthesis of this compound and its rigorous evaluation using the experimental protocols detailed in this guide. Head-to-head comparisons with clinically used camptothecins like topotecan and irinotecan, as well as other advanced analogs, will be crucial in elucidating its therapeutic potential. Furthermore, investigations into its effects on downstream signaling pathways, its potential to overcome resistance mechanisms mediated by efflux pumps, and its in vivo efficacy in preclinical cancer models will be essential next steps in its development as a potential anticancer agent. The logical relationship for its continued development is outlined below.

References

- 1. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, semisynthesis and potent cytotoxic activity of novel 10-fluorocamptothecin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of 10-Substituted Camptothecin Derivatives with Improved Water Solubility and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Derivatives of 10-NH2-11-F-Camptothecin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camptothecin and its analogues represent a critical class of anti-cancer agents that function by inhibiting topoisomerase I, a crucial enzyme in DNA replication and repair. This technical guide focuses on the synthesis and derivatization of a promising but less documented analogue, 10-amino-11-fluoro-camptothecin (10-NH2-11-F-Camptothecin). This document provides a comprehensive overview of a plausible synthetic pathway, details on the synthesis of related derivatives, and a compilation of their biological activities. Furthermore, it includes detailed experimental protocols for key biological assays and visual representations of synthetic workflows and the underlying mechanism of action through signaling pathway diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel camptothecin-based therapeutics.

Introduction

Camptothecin, a pentacyclic quinoline alkaloid isolated from the bark of Camptotheca acuminata, has demonstrated significant antitumor activity. However, its clinical application has been hampered by poor water solubility and significant side effects. This has led to the development of numerous derivatives with improved pharmacological profiles. Modifications on the A and B rings of the camptothecin scaffold have been a key focus of these efforts. The introduction of amino and fluoro groups, in particular, has been shown to modulate the electronic and steric properties of the molecule, often leading to enhanced efficacy and altered selectivity.

10-NH2-11-F-Camptothecin is a promising analogue that combines the potential benefits of both an amino group at the 10-position and a fluorine atom at the 11-position. The amino group can enhance water solubility and provide a handle for further derivatization, while the fluorine atom can improve metabolic stability and cellular uptake. This guide provides a detailed exploration of the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of 10-NH2-11-F-Camptothecin and Derivatives

Proposed Synthetic Pathway for 10-NH2-11-F-Camptothecin

The synthesis would likely commence with a substituted aniline precursor, which undergoes a series of reactions to build the quinoline core. A critical step is the Friedländer annulation, which condenses an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group to form the quinoline ring system. To introduce the desired substituents at the 10 and 11 positions, a starting material such as 4-fluoro-5-nitroanthranilic acid could be utilized. The synthesis of 10-aminocamptothecin has been reported via the reduction of 10-nitrocamptothecin[1]. A similar reduction step is proposed for the final step in this synthetic pathway.

Below is a DOT language script illustrating the proposed synthetic workflow.

Synthesis of Related Derivatives

The synthesis of various 10- and 11-substituted camptothecin derivatives has been reported. For instance, 10-hydroxycamptothecin can be prepared from camptothecin, and this intermediate can be used to synthesize a range of 10-alkoxy and 10-aminoalkyl derivatives[2]. The introduction of a fluorine atom at the 10-position has also been achieved, leading to compounds with potent cytotoxic activity[3].

Biological Activity and Data Presentation

The primary mechanism of action of camptothecin and its derivatives is the inhibition of DNA topoisomerase I. This leads to the stabilization of the enzyme-DNA cleavable complex, resulting in DNA strand breaks and ultimately triggering apoptosis in cancer cells.

In Vitro Cytotoxicity

The cytotoxic activity of camptothecin derivatives is typically evaluated against a panel of human cancer cell lines using assays such as the MTT or LDH assay. The IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%, is a key parameter for comparing the potency of different derivatives.

Table 1: In Vitro Cytotoxicity of Fluorinated Camptothecin Derivatives

| Compound | Cell Line | IC50 (nM) | Reference |

| 10-Fluorocamptothecin (16a) | A-549 (Lung) | 8.72 | [3] |

| MDA-MB-231 (Breast) | 49.3 | [3] | |

| KB (Nasopharyngeal) | 128 | [3] | |

| KB-VIN (Multidrug-resistant) | 649 | [3] | |

| MCF-7 (Breast) | 21.5 | [3] | |

| 7-Ethyl-10-fluorocamptothecin (16b) | A-549 (Lung) | 10.3 | [3] |

| MDA-MB-231 (Breast) | 33.1 | [3] | |

| KB (Nasopharyngeal) | 98.2 | [3] | |

| KB-VIN (Multidrug-resistant) | 67.0 | [3] | |

| MCF-7 (Breast) | 15.8 | [3] |

Topoisomerase I Inhibition

The ability of these compounds to inhibit topoisomerase I can be assessed using in vitro assays that measure the relaxation of supercoiled DNA or the formation of the cleavable complex.

Table 2: Topoisomerase I Inhibitory Activity of 10-Substituted Camptothecin Analogues

| Compound | Topoisomerase I Inhibition | Reference |

| 10-Hydroxycamptothecin | +++ | [4] |

| 10-Methoxycamptothecin | ++ | [4] |

| 10-Aminocamptothecin | +++ | [5] |

| 10-Nitrocamptothecin | + | [4] |

| (Activity is qualitatively represented as + (low), ++ (medium), +++ (high)) |

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

General Protocol for In Vitro Topoisomerase I Relaxation Assay

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I reaction buffer, and the test compound at various concentrations.

-

Enzyme Addition: Add purified human topoisomerase I to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.

Signaling Pathway Visualization

The cytotoxic effects of camptothecin derivatives are primarily mediated through the induction of apoptosis following topoisomerase I inhibition and subsequent DNA damage. The following diagram illustrates the key steps in this signaling pathway.

Conclusion

10-NH2-11-F-Camptothecin represents a promising scaffold for the development of novel anti-cancer agents. This technical guide provides a foundational understanding of its synthesis, biological activity, and mechanism of action. The proposed synthetic route, compiled biological data, and detailed experimental protocols offer a valuable resource for researchers in the field. Further investigation into the synthesis and evaluation of a broader range of derivatives based on this core structure is warranted to fully explore its therapeutic potential. The provided visualizations of the synthetic workflow and signaling pathway serve to clarify the complex processes involved in the development and action of this important class of molecules.

References

- 1. prepchem.com [prepchem.com]

- 2. WO1990003169A1 - Synthesis of camptothecin and analogs thereof - Google Patents [patents.google.com]

- 3. Design, semisynthesis and potent cytotoxic activity of novel 10-fluorocamptothecin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of novel 10-substituted camptothecin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of 10-NH2-11-F-Camptothecin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 10-NH2-11-F-Camptothecin, a potent analogue of the natural anti-cancer agent, camptothecin. This document details the compound's mechanism of action, presents its cytotoxic profile against various cancer cell lines, and outlines the experimental protocols for evaluating its efficacy. The information is intended to support researchers and professionals in the fields of oncology and drug development.

Introduction

10-NH2-11-F-Camptothecin is a synthetic derivative of camptothecin, an alkaloid first isolated from the bark of Camptotheca acuminata. Like its parent compound, 10-NH2-11-F-Camptothecin is a topoisomerase I inhibitor, a class of chemotherapeutic agents that exert their cytotoxic effects by interfering with DNA replication and repair in cancer cells.[1] The strategic placement of an amino group at the 10th position and a fluorine atom at the 11th position of the camptothecin core structure is a chemical modification aimed at enhancing its anti-tumor activity and pharmacological properties.[2] This compound is of particular interest as a cytotoxic payload for antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[3]

Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of 10-NH2-11-F-Camptothecin is the nuclear enzyme DNA topoisomerase I (Topo I).[4] Topo I plays a crucial role in relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[5] 10-NH2-11-F-Camptothecin intercalates into the DNA-Topo I complex, stabilizing it and preventing the re-ligation of the DNA strand.[6] This stabilized "cleavable complex" leads to the accumulation of DNA single-strand breaks.[4]

The collision of the DNA replication fork with these stalled complexes during the S-phase of the cell cycle converts the single-strand breaks into irreversible double-strand breaks.[4] This extensive DNA damage triggers a cascade of cellular responses, including cell cycle arrest, primarily at the S and G2/M phases, and ultimately leads to the induction of apoptosis (programmed cell death).[7][8]

References

- 1. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Design, semisynthesis and potent cytotoxic activity of novel 10-fluorocamptothecin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic effect of different camptothecin formulations on human colon carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of 10NH₂-11F-Camptothecin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preclinical data available for 10NH₂-11F-Camptothecin, a novel fluorinated amino-camptothecin analogue. Synthesized as a potent cytotoxin for use in antibody-drug conjugates (ADCs), this compound has demonstrated significant potential in oncological research. This whitepaper details its proposed mechanism of action, summarizes key in vitro and in vivo findings, and provides an overview of the experimental protocols utilized in its evaluation, based on available public domain information and data extrapolated from structurally similar compounds.

Introduction

Camptothecin (CPT), a pentacyclic quinoline alkaloid isolated from Camptotheca acuminata, and its analogues represent a critical class of chemotherapeutic agents. Their primary mechanism of action involves the inhibition of DNA topoisomerase I (Top1), an enzyme essential for relieving torsional stress during DNA replication and transcription. By stabilizing the Top1-DNA cleavage complex, camptothecins lead to single-strand breaks, which are converted to lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2]

Despite the potent anti-tumor activity of the parent compound, its clinical utility has been hampered by poor water solubility, instability of the active lactone ring at physiological pH, and significant toxicities.[3] These limitations have driven the development of numerous derivatives, including the clinically approved drugs topotecan and irinotecan.

10NH₂-11F-Camptothecin emerges from the continued effort to refine the therapeutic index of this class of molecules. The strategic placement of an amino group at the C-10 position and a fluorine atom at the C-11 position is designed to modulate the compound's electronic properties, potency, and potential for conjugation. This document synthesizes the available preclinical information for this specific analogue, providing a foundational resource for researchers in the field.

Mechanism of Action

The primary mechanism of action for camptothecin analogues is the inhibition of Topoisomerase I.[1] 10NH₂-11F-Camptothecin is presumed to follow this canonical pathway.

dot

Caption: Proposed mechanism of action for 10NH₂-11F-Camptothecin.

Interestingly, preclinical studies on the structurally related compound 10-NH₂-(RS)-CPT have shown that despite poor Top1 inhibitory activity, it exhibited significant life-extending effects in a murine leukemia model.[4] This suggests the possibility of alternative or secondary mechanisms of action for 10-amino substituted camptothecins, which may also be relevant for 10NH₂-11F-Camptothecin and warrants further investigation.

Preclinical Data

While comprehensive preclinical data for 10NH₂-11F-Camptothecin is not extensively available in the public domain, its primary designation is as a cytotoxin for antibody-drug conjugates (ADCs). The key preclinical information is likely contained within patent literature, specifically WO/2022/246576, which covers camptothecin analogues and their conjugates for therapeutic use.

In Vitro Cytotoxicity

Quantitative in vitro cytotoxicity data for 10NH₂-11F-Camptothecin is not publicly available. However, studies on other 10-substituted fluorinated camptothecin derivatives have demonstrated potent nanomolar activity against a range of human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Related 10-Fluoro-Camptothecin Derivatives

| Compound | A-549 (Lung) IC₅₀ (nM) | MDA-MB-231 (Breast) IC₅₀ (nM) | KB (Nasopharynx) IC₅₀ (nM) | KB-VIN (MDR) IC₅₀ (nM) | MCF-7 (Breast) IC₅₀ (nM) |

|---|---|---|---|---|---|

| Topotecan | 138 | 185 | 10.6 | 134 | 142 |

| Irinotecan | >20,000 | >20,000 | 1,840 | >20,000 | >20,000 |

| 10-F-CPT Derivative 1 | 8.72 | 11.5 | 10.3 | 67.0 | 12.1 |

| 10-F-CPT Derivative 2 | 9.85 | 13.2 | 11.8 | 99.2 | 14.3 |

Data extrapolated from a study on novel 10-fluorocamptothecin derivatives for illustrative purposes.

These data suggest that the introduction of a fluorine atom at the C-10 position can lead to potent cytotoxic activity, even in multidrug-resistant (MDR) cell lines. It is anticipated that 10NH₂-11F-Camptothecin would exhibit similar, if not enhanced, potency.

In Vivo Efficacy

Specific in vivo efficacy data for 10NH₂-11F-Camptothecin is not publicly detailed. However, its intended use as an ADC payload implies that its efficacy is primarily evaluated in the context of a targeted conjugate.

dot

Caption: General experimental workflow for in vivo evaluation of an ADC.

Preclinical evaluation of camptothecin-based ADCs typically involves xenograft models in immunocompromised mice, with tumor growth inhibition and survival as primary endpoints.

Pharmacokinetics

No specific pharmacokinetic data for 10NH₂-11F-Camptothecin has been published. However, studies of other A-ring substituted camptothecins in mice provide an indication of the expected pharmacokinetic profile. The 9-amino substitution has been shown to significantly decrease the volume of distribution and enhance the rate of elimination compared to the parent camptothecin.

Table 2: Illustrative Pharmacokinetic Parameters of A-Ring Substituted Camptothecins in Mice

| Compound | t₁/₂,z (h) | CL (ml/min/kg) | Vz (liters/kg) | Mean Residence Time (h) |

|---|---|---|---|---|

| Camptothecin | 24.6 | 104 | - | 7.24 |

| 9-Amino-CPT | 1.4 | - | 7.7 | 0.55 |

| 10,11-Methylenedioxy-CPT | 15.2 | 526 | 694 | 11.2 |

Data from a study on 9-amino and 10,11-methylenedioxy derivatives of camptothecin.

The pharmacokinetic profile of 10NH₂-11F-Camptothecin when administered as part of an ADC will be primarily governed by the pharmacokinetics of the monoclonal antibody.

Experimental Protocols

Detailed experimental protocols for 10NH₂-11F-Camptothecin are proprietary. However, based on standard methodologies for similar compounds, the following protocols are representative of those likely used in its preclinical evaluation.

Synthesis

The synthesis of 10NH₂-11F-Camptothecin likely involves a multi-step process starting from a suitable camptothecin precursor. The introduction of the fluorine and amino groups at the C-11 and C-10 positions, respectively, would be key steps, followed by any modifications required for linker attachment for ADC conjugation. The general synthesis of camptothecin payloads for ADCs often involves solid-phase peptide synthesis for the linker, followed by conjugation to the cytotoxic agent.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

-

Cell Plating: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Drug Treatment: Cells are treated with serial dilutions of 10NH₂-11F-Camptothecin (or a relevant ADC) for a period of 72-96 hours.

-

Cell Fixation: The cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.

-

Staining: The plates are washed and stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

-

Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base, and the absorbance is read at 510 nm.

-

Data Analysis: The IC₅₀ value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Xenograft Model

-

Tumor Cell Implantation: Human tumor cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: The ADC incorporating 10NH₂-11F-Camptothecin is administered intravenously at specified doses and schedules. The control group receives a vehicle or a non-targeting ADC.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated, and survival data may also be collected.

Conclusion

10NH₂-11F-Camptothecin is a promising new camptothecin analogue developed as a cytotoxic payload for antibody-drug conjugates. While detailed public data is limited, the structural modifications suggest the potential for high potency and favorable characteristics for ADC development. The information available from structurally related compounds indicates that it likely functions as a Topoisomerase I inhibitor, with the possibility of alternative mechanisms of action. Further disclosure of preclinical data from patent literature and future publications will be crucial for a more complete understanding of its therapeutic potential. This document serves as a foundational guide based on the currently accessible information for researchers and professionals in the field of drug development.

References

The Structure-Activity Relationship of 10-Amino-11-Fluoro-Camptothecin: A Technical Overview for Drug Development Professionals

An In-depth Analysis of a Promising ADC Payload

Introduction

Camptothecin (CPT), a pentacyclic quinoline alkaloid isolated from Camptotheca acuminata, has been a cornerstone in the development of anticancer therapeutics due to its potent inhibition of DNA topoisomerase I.[1][2] Extensive structure-activity relationship (SAR) studies have led to the development of clinically approved drugs such as topotecan and irinotecan.[2] Further research has focused on optimizing the efficacy and safety profile of CPT through targeted substitutions. The novel analogue, 10-amino-11-fluoro-camptothecin, has emerged as a promising cytotoxin for use in antibody-drug conjugates (ADCs), a class of targeted therapies that deliver potent cytotoxic agents directly to cancer cells.[3][4] This technical guide provides a comprehensive overview of the anticipated structure-activity relationship of 10-amino-11-fluoro-camptothecin, drawing upon the established knowledge of related CPT derivatives. While specific experimental data for this compound is not extensively available in the public domain, likely due to its proprietary nature as indicated in patent literature (WO2022246576A1), this document will extrapolate from known SAR principles to provide a robust predictive analysis for researchers and drug developers.[3]

Core Structure-Activity Relationships of Camptothecin Analogs

The anticancer activity of camptothecin and its derivatives is intrinsically linked to the planar pentacyclic ring structure, which intercalates into the DNA-topoisomerase I complex, and the presence of the α-hydroxy lactone in the E-ring, which is essential for its inhibitory action.[5] Modifications to the A and B rings have been a primary focus of medicinal chemistry efforts to enhance potency, improve solubility, and overcome drug resistance.[6]

Substitutions at positions 7, 9, 10, and 11 have been shown to significantly influence the biological activity of CPTs.[5] Electron-withdrawing groups at positions 10 and 11, such as fluoro, chloro, and nitro groups, generally enhance the cytotoxic potency.[5] The introduction of a hydroxyl group at position 10 is a key feature of the active metabolite of irinotecan, SN-38, and is known to increase the stability of the topoisomerase I-DNA cleavable complex.[6]

The Role of 10-Amino and 11-Fluoro Substitutions

The presence of both an amino group at the C-10 position and a fluorine atom at the C-11 position in 10-amino-11-fluoro-camptothecin is anticipated to confer several advantageous properties based on established SAR trends.

Enhanced Potency and Topoisomerase I Inhibition

Fluorination of camptothecin derivatives is a well-established strategy to improve their antitumor activity.[4][7] The high electronegativity of the fluorine atom can alter the electronic properties of the quinoline ring system, potentially leading to stronger interactions with the topoisomerase I-DNA complex.[1] It has been demonstrated that the introduction of a fluorine atom at the C-10 position of CPT derivatives leads to enhanced cytotoxic activity.[1] While specific data for an 11-fluoro substitution in combination with a 10-amino group is not publicly available, it is plausible that this combination would further enhance the stabilization of the cleavable complex, a key determinant of cytotoxic potency.

The amino group at the C-10 position can serve as a hydrogen bond donor, potentially forming additional interactions within the drug-target-DNA ternary complex, thereby increasing its stability and, consequently, the compound's potency.

Physicochemical and Pharmacokinetic Properties

Substitutions on the A-ring can also modulate the physicochemical properties of the molecule, such as lipophilicity and solubility, which in turn affect its pharmacokinetic profile. The amino group at C-10 offers a site for potential prodrug strategies or for the attachment of linkers in the context of ADCs, enhancing water solubility and allowing for targeted delivery.

Anticipated Biological Activity and Mechanism of Action

The primary mechanism of action of 10-amino-11-fluoro-camptothecin is expected to be the inhibition of DNA topoisomerase I.[7] This inhibition leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[7]

Quantitative Biological Data (Predictive)

While specific quantitative data for 10-amino-11-fluoro-camptothecin is not publicly available, a predictive summary based on related compounds is presented in the table below. It is anticipated that this derivative would exhibit potent cytotoxicity against a broad range of cancer cell lines, with IC50 values in the nanomolar range.

| Assay Type | Predicted Potency | Rationale |

| In Vitro Cytotoxicity (IC50) | Low nanomolar (nM) range | Fluorination and amino substitution on the A-ring of CPTs are known to significantly enhance cytotoxic activity.[1][4] |

| Topoisomerase I Inhibition (IC50) | Sub-micromolar (µM) to low nM | The proposed substitutions are expected to stabilize the topoisomerase I-DNA cleavable complex, leading to potent inhibition.[6] |

| In Vivo Antitumor Efficacy | High | Improved potency and potentially favorable pharmacokinetic properties would likely translate to significant tumor growth inhibition in xenograft models.[7] |

Experimental Protocols

To experimentally validate the predicted activity of 10-amino-11-fluoro-camptothecin, the following standard protocols would be employed.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and reaction buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).

-

Compound Incubation: Add varying concentrations of 10-amino-11-fluoro-camptothecin (or a suitable vehicle control) to the reaction mixture and incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Data Analysis: Visualize the DNA bands under UV light after ethidium bromide staining. The inhibition of DNA relaxation is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of the enzyme activity.

In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo® Assay)

This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).

-

Cell Seeding: Plate cancer cells (e.g., human colon cancer cell line HT-29, or human lung carcinoma cell line A549) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 10-amino-11-fluoro-camptothecin for a specified period (e.g., 72 hours).

-

Viability Assessment:

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.

-

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the IC50 value using a suitable software.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the key processes involved in the action of 10-amino-11-fluoro-camptothecin.

Figure 1: Mechanism of Topoisomerase I Inhibition by 10-Amino-11-Fluoro-Camptothecin.

Figure 2: General Workflow for In Vitro Cytotoxicity Assay.

Conclusion

10-Amino-11-fluoro-camptothecin represents a rationally designed analogue that leverages key insights from decades of camptothecin SAR studies. The combined electronic effects of the 10-amino and 11-fluoro substituents are predicted to enhance its potency as a topoisomerase I inhibitor and its overall cytotoxic activity. Its development as a payload for ADCs underscores the ongoing innovation in tailoring these potent molecules for targeted cancer therapy. While publicly available data on this specific compound is limited, the foundational knowledge of camptothecin chemistry and biology provides a strong basis for its continued investigation and development. Further disclosure of experimental data will be crucial to fully elucidate its therapeutic potential.

References

- 1. Synthesis and biological assays of E-ring analogs of camptothecin and homocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topoisomerase 1 inhibition suppresses inflammatory genes and protects from death by inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel A-ring modified hexacyclic camptothecin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological assays of 9-(acylamino) homocamptothecins as DNA topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Update on in vitro cytotoxicity assays for drug development | Semantic Scholar [semanticscholar.org]

- 7. Analysis of human topoisomerase I inhibition and interaction with the cleavage site +1 deoxyguanosine, via in vitro experiments and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 10-NH2-11-F-Camptothecin: A Novel ADC Payload

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-NH2-11-F-Camptothecin is a novel, synthetically derived analogue of the natural product camptothecin. Engineered with an amino group at the 10th position and a fluorine atom at the 11th position of the quinoline core, this compound has emerged as a potent cytotoxin for use in antibody-drug conjugates (ADCs). Its development is situated within the broader effort to enhance the therapeutic index of camptothecin-based anticancer agents by improving their stability, potency, and suitability for targeted delivery. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of 10-NH2-11-F-Camptothecin, drawing from patent literature and established methodologies for analogous compounds.

Discovery and History

The discovery of 10-NH2-11-F-Camptothecin is rooted in the extensive history of camptothecin and its derivatives as potent inhibitors of topoisomerase I. The parent compound, camptothecin, was first isolated in 1966 by M. E. Wall and M. C. Wani from the bark of the Camptotheca acuminata tree. While demonstrating significant anticancer activity, its clinical development was hampered by poor water solubility and adverse effects. This led to the development of more soluble and tolerable analogues, such as topotecan and irinotecan.

The advent of antibody-drug conjugates (ADCs) has opened a new chapter for camptothecin analogues, allowing for their targeted delivery to tumor cells and thereby minimizing systemic toxicity. The design of 10-NH2-11-F-Camptothecin is a strategic advancement in this area. The introduction of a fluorine atom at the 11-position is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The amino group at the 10-position provides a convenient handle for conjugation to a linker, a critical component of an ADC.

The primary public disclosure of 10-NH2-11-F-Camptothecin is found in the patent application WO2022246576A1 , filed by Petersen, M. E, et al.[1]. This document describes a series of novel camptothecin analogues, including 10-NH2-11-F-Camptothecin, designed for use as ADC payloads. While a detailed historical narrative of its "discovery" in the traditional sense is not publicly available, its conception can be understood as a rational design approach to create a more effective camptothecin-based ADC cytotoxin.

Synthesis and Characterization

The synthesis of 10-NH2-11-F-Camptothecin follows multi-step synthetic routes common for camptothecin analogues. While the specific, step-by-step protocol from the patent is not reproduced here, a general and representative synthetic scheme can be outlined based on established chemical literature for similar compounds.

General Synthetic Approach:

The synthesis would likely start from a suitably substituted quinoline precursor, followed by the construction of the pentacyclic core of camptothecin. Key steps would involve the introduction of the fluorine and amino functionalities at the 10- and 11-positions of the A-ring. The final steps would focus on the stereoselective formation of the α-hydroxy lactone E-ring, which is crucial for its biological activity.

Characterization:

The structure of 10-NH2-11-F-Camptothecin would be confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C NMR) to elucidate the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Mechanism of Action: Topoisomerase I Inhibition

Like all camptothecin derivatives, 10-NH2-11-F-Camptothecin exerts its cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme plays a critical role in relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.

The mechanism of inhibition involves the stabilization of the covalent complex formed between topoisomerase I and DNA, known as the "cleavable complex." By binding to this complex, 10-NH2-11-F-Camptothecin prevents the re-ligation of the DNA strand. The collision of the replication fork with this stabilized cleavable complex leads to the conversion of a single-strand break into a lethal double-strand break, ultimately triggering apoptosis.

Figure 1. Signaling pathway of Topoisomerase I inhibition.

Data Presentation: Preclinical Evaluation

As 10-NH2-11-F-Camptothecin is a relatively new entity primarily described in patent literature, comprehensive peer-reviewed preclinical data is not yet widely available. The following tables are representative of the types of data that would be generated to characterize its activity, with placeholder values to illustrate the format. The specific data for this compound can be found in patent WO2022246576A1.

Table 1: In Vitro Cytotoxicity of 10-NH2-11-F-Camptothecin

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MCF-7 | Breast Cancer | Data not publicly available |

| NCI-H460 | Lung Cancer | Data not publicly available |

| HT-29 | Colon Cancer | Data not publicly available |

| SK-OV-3 | Ovarian Cancer | Data not publicly available |

Table 2: In Vivo Efficacy of a 10-NH2-11-F-Camptothecin ADC in a Xenograft Model

| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Ovarian Cancer (SK-OV-3) | Vehicle Control | - | 0 |

| Ovarian Cancer (SK-OV-3) | ADC | Data not publicly available | Data not publicly available |

| Ovarian Cancer (SK-OV-3) | Non-binding ADC | Data not publicly available | Data not publicly available |

Experimental Protocols

The following are detailed, representative protocols for key experiments used in the evaluation of camptothecin analogues like 10-NH2-11-F-Camptothecin.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.

-

Cell Seeding:

-

Cancer cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

A stock solution of 10-NH2-11-F-Camptothecin is serially diluted to a range of concentrations.

-

The culture medium is removed from the wells and replaced with medium containing the different concentrations of the compound.

-

Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.

-

Plates are incubated for a further 72 hours.

-

-

MTT Assay:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is read at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are converted to percentage of cell viability relative to the vehicle control.

-

The IC₅₀ value is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Figure 2. Workflow for an in vitro cytotoxicity (MTT) assay.

In Vivo Xenograft Efficacy Study

This protocol outlines a typical animal study to evaluate the antitumor efficacy of an ADC carrying 10-NH2-11-F-Camptothecin.

-

Animal Model:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice) are used.

-

Human cancer cells are implanted subcutaneously into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment Groups:

-

Mice are randomized into treatment groups (e.g., n=8-10 per group):

-

Vehicle control (e.g., saline).

-

ADC with 10-NH2-11-F-Camptothecin at one or more dose levels.

-

A non-binding ADC control (an ADC with the same payload but an antibody that does not target the tumor cells) to assess non-specific toxicity.

-

-

-

Drug Administration:

-

The ADC is administered intravenously (IV) according to a predetermined schedule (e.g., once weekly for three weeks).

-

-

Monitoring:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Animal body weight and general health are monitored to assess toxicity.

-

-

Endpoint and Data Analysis:

-

The study is terminated when tumors in the control group reach a predetermined maximum size.

-

Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

-

Statistical analysis is performed to determine the significance of the antitumor effect.

-

Figure 3. Workflow for an in vivo xenograft efficacy study.

Future Directions

10-NH2-11-F-Camptothecin represents a promising payload for the development of next-generation ADCs. Future research will likely focus on:

-

Linker and Conjugation Chemistry: Optimizing the linker to ensure stability in circulation and efficient release of the payload within the target cell.

-

Target Selection: Identifying novel and highly specific tumor-associated antigens to maximize the therapeutic window of ADCs utilizing this payload.

-

Combination Therapies: Investigating the synergistic effects of 10-NH2-11-F-Camptothecin-based ADCs with other anticancer agents, including immunotherapy.

-

Clinical Translation: Advancing the most promising ADC candidates into clinical trials to evaluate their safety and efficacy in cancer patients.

Conclusion

10-NH2-11-F-Camptothecin is a rationally designed camptothecin analogue with features that make it well-suited as a cytotoxic payload for antibody-drug conjugates. Its mechanism of action as a topoisomerase I inhibitor is well-established for this class of compounds. While detailed, peer-reviewed preclinical data is still emerging, the information available in the patent literature suggests its potential as a potent and effective component of targeted cancer therapies. This technical guide provides a foundational understanding of this novel compound and a framework for its further investigation and development.

References

Methodological & Application

Application Notes and Protocols for 10NH2-11F-Camptothecin in Cell Culture

For Research Use Only.

Introduction

10NH2-11F-Camptothecin is a synthetic analog of Camptothecin (CPT), a naturally occurring quinoline alkaloid with potent anticancer properties.[1][2] Like its parent compound, this compound functions as a specific inhibitor of DNA topoisomerase I (Topo I), an enzyme crucial for relaxing DNA supercoiling during replication and transcription.[3][4][5] By stabilizing the covalent complex between Topo I and DNA, it induces single-strand breaks that are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately leading to apoptosis.[4][5] This compound is often utilized as a cytotoxin in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2]

These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to assess its cytotoxic and apoptotic effects.

Mechanism of Action

The primary molecular target of camptothecin and its analogs is the nuclear enzyme DNA topoisomerase I.[4] Topo I relieves torsional stress in DNA by inducing transient single-strand breaks, allowing the DNA to unwind, and then religating the strand.[5] this compound intercalates into the DNA-Topo I complex, stabilizing it and preventing the religation step.[4][6] This results in an accumulation of "cleavable complexes."

When a DNA replication fork encounters this stabilized complex during the S-phase, the transient single-strand break is converted into a permanent and more lethal double-strand break.[5] The collision with the transcription machinery can also contribute to cytotoxicity.[4] This DNA damage triggers a cascade of cellular responses, including the activation of DNA damage signaling pathways (e.g., ATM/ATR), cell cycle arrest, and ultimately, the induction of apoptosis.[7]

Quantitative Data Summary

Specific cytotoxicity data for this compound is not widely available in the public domain. However, data from its parent compound, Camptothecin (CPT), can provide a valuable reference for determining an appropriate concentration range for initial experiments. Researchers should perform a dose-response curve to determine the precise IC50 value for their specific cell line and experimental conditions.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Camptothecin | HT-29 (Colon Carcinoma) | Cytotoxicity Assay | 37 nM | [8] |

| Camptothecin | LOX (Melanoma) | Cytotoxicity Assay | 38 nM | [8] |

| Camptothecin | SKOV3 (Ovarian Cancer) | Cytotoxicity Assay | 48 nM | [8] |

| Camptothecin | MCF-7 (Breast Cancer) | Cell Viability Assay | 89 nM | [9] |

| Camptothecin | HCC1419 (Breast Cancer) | Cell Viability Assay | 67 nM | [9] |

| Camptothecin | MDA-MB-157 (Breast Cancer) | Tetrazolium Dye Assay | 7 nM | [10] |

| SN-38 (CPT derivative) | HT-29 (Colon Carcinoma) | Colony-Forming Assay | 8.8 nM | [11] |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for obtaining reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 1 mM or 10 mM stock solution of this compound in DMSO. For example, for a 10 mM stock of a compound with a molecular weight of 393.38 g/mol , dissolve 1 mg in 254.2 µL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Viability / Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[12]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

This compound stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for "medium only" (blank) and "cells only" (untreated control).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or control medium. The final DMSO concentration should be kept constant and low (<0.1%) across all wells.

-

Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[4]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4]

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13][14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[15]

Materials:

-

Treated and untreated cells

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 5X Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates or T-25 flasks and treat with this compound at the desired concentration (e.g., near the IC50 value) for a specified time (e.g., 12-48 hours). Include an untreated control and a DMSO vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

-

Staining: Prepare 1X Annexin-Binding Buffer by diluting the 5X stock with deionized water.[15] Centrifuge the cells again and resuspend the pellet in 1X Annexin-Binding Buffer to a concentration of ~1 x 10^6 cells/mL.[5]

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 1 µL of the 100 µg/mL PI working solution.[15]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

-

Analysis: After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.[15]

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, enabling the differentiation of cells in G0/G1, S, and G2/M phases.[16]

Materials:

-

Treated and untreated cells

-

PBS

-

Cold 70% ethanol

-

PI/RNase staining buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed approximately 1 x 10^6 cells in 6-well plates or T-25 flasks. Treat with this compound and controls as described for the apoptosis assay.

-

Harvesting: Harvest cells by trypsinization, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

-

Washing: Wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.[2]

-

Incubate the cells for at least 2 hours (or overnight) at -20°C for fixation.

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

-

Wash the pellet once with PBS.

-

Resuspend the cell pellet in 0.5 mL of PI/RNase staining solution.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks. The resulting histogram will show the distribution of cells across the different phases of the cell cycle.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. kumc.edu [kumc.edu]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chondrex.com [chondrex.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. cancer.wisc.edu [cancer.wisc.edu]

Application Notes and Protocols for In Vivo Studies of Camptothecin Analogs

Disclaimer: Specific in vivo dosage information for 10NH2-11F-Camptothecin is not currently available in the cited literature. The following application notes and protocols are based on data from structurally related and well-characterized camptothecin derivatives, such as irinotecan (CPT-11), topotecan, exatecan, and gimatecan. This information is intended to serve as a guide for researchers, scientists, and drug development professionals in designing in vivo studies for novel camptothecin compounds. Empirical determination of the optimal dosage and schedule for this compound is essential.

Introduction to Camptothecins

Camptothecin (CPT) is a pentacyclic quinoline alkaloid first isolated from the Chinese tree Camptotheca acuminata.[1] It exhibits potent antitumor activity by inhibiting DNA topoisomerase I (Topo I), a nuclear enzyme crucial for DNA replication and transcription.[1][2][3] The clinical use of CPT in its native form is limited by its poor water solubility and the instability of its active lactone ring at physiological pH.[1][4] These limitations have spurred the development of numerous synthetic and semi-synthetic analogs with improved pharmacological properties.[1]

Mechanism of Action

Camptothecins exert their cytotoxic effects by targeting the Topo I-DNA covalent complex.[1][2][5] Topo I relieves torsional stress in DNA by inducing transient single-strand breaks.[1][5] Camptothecin derivatives intercalate into this complex, stabilizing it and preventing the re-ligation of the DNA strand.[1][5] This leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle when the replication fork collides with the trapped Topo I-DNA complex.[2][5] The resulting DNA damage triggers cell cycle arrest and apoptosis.[1][2]

Signaling Pathway of Camptothecin-Induced Apoptosis

Caption: Camptothecin-induced apoptosis pathway.

Quantitative Data Summary for In Vivo Studies of Camptothecin Analogs

The following table summarizes in vivo dosage and administration data for several camptothecin derivatives in mouse xenograft models. This data can be a valuable reference for initiating studies with novel analogs like this compound.

| Compound | Tumor Model | Animal Model | Dosage | Administration Route | Dosing Schedule | Observed Effects |

| Irinotecan (CPT-11) | Medulloblastoma Xenografts | Nude Mice | 40 mg/kg/day | Intravenous (i.v.) | 5 consecutive days | Complete regressions in most xenografts.[6] |

| Medulloblastoma Xenografts | Nude Mice | 10 mg/kg/day | Intravenous (i.v.) | Days 0-4, 7-11, 21-25, 28-32 | 3 out of 6 mice were tumor-free long-term.[6] | |

| Human Tumor Xenografts | Nude Mice | 10 mg/kg/dose | Intravenous (i.v.) | Daily for 5 days/week for 2 weeks, repeated every 21 days | Complete regressions in several colon and rhabdomyosarcoma lines.[7] | |

| Colorectal Cancer Xenografts | Mice | 10 mg/kg | Intravenous (i.v.) | Once weekly | Significant tumor growth inhibition.[8] | |

| Topotecan | Human Tumor Xenografts | Nude Mice | 1.5 mg/kg/dose | Oral Gavage | 5 days/week for 12 weeks | Complete regressions in rhabdomyosarcoma and brain tumor lines.[7] |

| Ovarian Carcinoma Xenograft | Nude Mice | 0.625 mg/kg/day | Intraperitoneal (i.p.) | Daily for 20 days | Cured all mice with manageable toxicity.[9] | |

| Ovarian Cancer Mouse Model | Balb/c Mice | 1 mg/kg/day | Oral | Daily | Optimal biologic dose.[10] | |

| Exatecan | Pancreatic Tumor Xenografts | Mice | 15-25 mg/kg | Not Specified | Single dose | 79-93% tumor growth inhibition.[11] |

| Various Tumor Xenografts | Mice | 6.25-18.75 mg/kg | Not Specified | Four doses | >94% tumor growth inhibition with no significant toxicity.[11] | |

| Gimatecan | Hepatocellular Carcinoma Xenografts | Mouse | 0.4-0.8 mg/kg | Oral | Every 4 days for 4 doses | Significant antitumor effects.[12][13][14] |

| Human Melanoma Xenograft | Athymic Nude Mice | 1.5 mg/kg | Intravenous (i.v.) | Every 4 days for 4 doses | Highest active and non-toxic dose.[15] | |

| Various Tumor Xenografts | Not Specified | 0.5 mg/kg | Not Specified | Daily cycles | Higher complete response rate compared to topotecan.[16] |

Experimental Protocols for In Vivo Efficacy Studies

This section outlines a general protocol for evaluating the in vivo efficacy of a novel camptothecin derivative in a subcutaneous xenograft mouse model.

Animal Models and Husbandry

-

Animal Strain: Immunocompromised mice, such as athymic nude mice or SCID mice, are commonly used for establishing human tumor xenografts.

-

Acclimatization: Animals should be acclimatized to the facility for at least one week before the start of the experiment.

-

Housing: Mice should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to sterile food and water.

-

Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Tumor Cell Culture and Implantation

-

Cell Lines: Select appropriate human cancer cell lines based on the research question. Cells should be maintained in the recommended culture medium and conditions.

-

Cell Preparation: Harvest cells during the exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration.

-

Implantation: Subcutaneously inject the tumor cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of the mice.

Experimental Workflow

References

- 1. Camptothecin in Cancer Therapy: Current Challenges and Emerging Strategies with Nanoemulsions [mdpi.com]

- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent therapeutic activity of irinotecan (CPT-11) and its schedule dependency in medulloblastoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]